molecular formula C29H36N2O4 B3082704 N-Ethylethanamine;5-methoxy-5-oxo-2-(tritylamino)pentanoic acid CAS No. 113408-47-2

N-Ethylethanamine;5-methoxy-5-oxo-2-(tritylamino)pentanoic acid

Cat. No.: B3082704
CAS No.: 113408-47-2
M. Wt: 476.6 g/mol
InChI Key: NIUHRFQYJMICOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethylethanamine;5-methoxy-5-oxo-2-(tritylamino)pentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a combination of functional groups, including an amine, a methoxy group, a ketone, and a tritylamino group, which contribute to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

The compound “N-Ethylethanamine;5-methoxy-5-oxo-2-(tritylamino)pentanoic acid” is a complex molecule that likely interacts with multiple targets. Based on its structure, it appears to contain elements of both amines and carboxylic acids . Amines are known to interact with a variety of biological targets, including neurotransmitter receptors and enzymes . Carboxylic acids, on the other hand, can participate in various biochemical reactions, often serving as substrates for enzymes .

Mode of Action

The amine group might interact with biological targets through processes such as protonation or deprotonation, forming ionic bonds with target molecules . The carboxylic acid group could participate in reactions such as esterification or amide bond formation .

Biochemical Pathways

The compound could potentially affect multiple biochemical pathways due to its complex structure. For instance, it might influence pathways involving neurotransmitters, given the presence of the amine group . Additionally, the carboxylic acid group could play a role in metabolic pathways, possibly serving as a substrate for various enzymes .

Pharmacokinetics

Both amines and carboxylic acids are known to have good solubility in water, which could potentially enhance the compound’s bioavailability .

Result of Action

Given its structural features, it might influence cellular processes such as signal transduction or metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the protonation state of the amine and carboxylic acid groups could vary depending on the pH, potentially affecting the compound’s interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethylethanamine;5-methoxy-5-oxo-2-(tritylamino)pentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of N-Ethylethanamine: This can be achieved by the alkylation of ethanamine with ethyl halides under basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl precursor using methyl iodide in the presence of a base.

    Formation of the Ketone Group: Oxidation of an alcohol precursor using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Attachment of the Tritylamino Group: This step involves the reaction of an amine precursor with trityl chloride in the presence of a base to form the tritylamino group.

    Final Assembly: The final compound is assembled through a series of condensation and coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Ethylethanamine;5-methoxy-5-oxo-2-(tritylamino)pentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: The amine group can participate in condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Oxidizing Agents: PCC, Jones reagent, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines, thiols.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Condensation: Imines, amides.

Scientific Research Applications

N-Ethylethanamine;5-methoxy-5-oxo-2-(tritylamino)pentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    N-Methylethanamine: Similar structure but with a methyl group instead of an ethyl group.

    5-Methoxy-2-(tritylamino)pentanoic acid: Lacks the ketone group.

    N-Ethylethanamine;5-oxo-2-(tritylamino)pentanoic acid: Lacks the methoxy group.

Uniqueness

N-Ethylethanamine;5-methoxy-5-oxo-2-(tritylamino)pentanoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic and research applications where other similar compounds may not be suitable.

Properties

IUPAC Name

N-ethylethanamine;5-methoxy-5-oxo-2-(tritylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO4.C4H11N/c1-30-23(27)18-17-22(24(28)29)26-25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;1-3-5-4-2/h2-16,22,26H,17-18H2,1H3,(H,28,29);5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUHRFQYJMICOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.COC(=O)CCC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethylethanamine;5-methoxy-5-oxo-2-(tritylamino)pentanoic acid
Reactant of Route 2
Reactant of Route 2
N-Ethylethanamine;5-methoxy-5-oxo-2-(tritylamino)pentanoic acid
Reactant of Route 3
N-Ethylethanamine;5-methoxy-5-oxo-2-(tritylamino)pentanoic acid
Reactant of Route 4
N-Ethylethanamine;5-methoxy-5-oxo-2-(tritylamino)pentanoic acid
Reactant of Route 5
N-Ethylethanamine;5-methoxy-5-oxo-2-(tritylamino)pentanoic acid
Reactant of Route 6
N-Ethylethanamine;5-methoxy-5-oxo-2-(tritylamino)pentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.